molecular formula C9H9BN2O2 B13995915 (3-aminoquinolin-6-yl)boronic acid

(3-aminoquinolin-6-yl)boronic acid

Cat. No.: B13995915
M. Wt: 187.99 g/mol
InChI Key: PDJMBNATIDXNHX-UHFFFAOYSA-N
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Description

(3-Aminoquinolin-6-yl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-aminoquinolin-6-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: (3-Aminoquinolin-6-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form boranes.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

Scientific Research Applications

(3-Aminoquinolin-6-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Biology: Employed in the development of sensors for detecting biological molecules such as glucose.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials

Mechanism of Action

The mechanism of action of (3-aminoquinolin-6-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of sensors and enzyme inhibitors. The boronic acid group interacts with the target molecule, forming a stable complex that can be detected or used to inhibit enzyme activity .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Aminophenylboronic acid
  • 2-Quinolinylboronic acid

Comparison: (3-Aminoquinolin-6-yl)boronic acid is unique due to the presence of both an amino group and a quinoline ring, which confer specific reactivity and binding properties. Compared to phenylboronic acid, it has enhanced binding affinity for certain biological molecules. The presence of the quinoline ring also makes it more suitable for applications in medicinal chemistry compared to simpler boronic acids .

Properties

Molecular Formula

C9H9BN2O2

Molecular Weight

187.99 g/mol

IUPAC Name

(3-aminoquinolin-6-yl)boronic acid

InChI

InChI=1S/C9H9BN2O2/c11-8-4-6-3-7(10(13)14)1-2-9(6)12-5-8/h1-5,13-14H,11H2

InChI Key

PDJMBNATIDXNHX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=CC(=CN=C2C=C1)N)(O)O

Origin of Product

United States

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